molecular formula C7H14BrNO B1643745 5-bromo-N-ethylpentanamide

5-bromo-N-ethylpentanamide

Cat. No. B1643745
M. Wt: 208.1 g/mol
InChI Key: TZSLSDUQWBHGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242954B2

Procedure details

Dimethylformamide (116 μL, 1.5 mmol, 0.1 eq.) and thionyl chloride (1.63 ml, 22.5 mmol, 1.5 eq.) were added to a solution of 5-bromovaleric acid (2.71 g, 15 mmol, 1 eq.) in toluene (20 ml) and the reaction mixture was stirred at 50° C. for 4 h. The volatiles were removed under high vacuum, THF (130 ml) was added and the mixture was cooled to 0° C. N,N-Diisopropylethylamine (4.2 ml, 24 mmol, 1.6 eq.) and ethylamine (2 M solution in THF, 9.0 ml, 18 mmol, 1.2 eq.) were added dropwise. The reaction mixture was stirred for 1 h at 0° C. before being quenched by the addition of saturated aq. NH4Cl (100 ml). The reaction mixture was extracted with Et2O (4×75 ml) and the combined organic phases were washed with brine (100 ml) before being dried (MgSO4), filtered, and concentrated to give the crude material. This was purified by flash chromatography, eluting with petrol/EtOAc (4:6), giving the title product 95 as a clear, colourless oil (2.75 g, 88%). Analytical data consistent with the literature (Halazy, S. et al., WO 9612713, Pierre Fabre Medicament (1996)).
Quantity
116 μL
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C=O.S(Cl)(Cl)=O.[Br:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=O.[CH:18]([N:21](CC)C(C)C)(C)[CH3:19].C(N)C>C1(C)C=CC=CC=1>[Br:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([NH:21][CH2:18][CH3:19])=[O:17]

Inputs

Step One
Name
Quantity
116 μL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1.63 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2.71 g
Type
reactant
Smiles
BrCCCCC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
9 mL
Type
reactant
Smiles
C(C)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 50° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under high vacuum, THF (130 ml)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 h at 0° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
before being quenched by the addition of saturated aq. NH4Cl (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with Et2O (4×75 ml)
WASH
Type
WASH
Details
the combined organic phases were washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude material
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography
WASH
Type
WASH
Details
eluting with petrol/EtOAc (4:6)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrCCCCC(=O)NCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.